![molecular formula C17H13BrN2O4 B14807344 N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}furan-2-carbohydrazide](/img/structure/B14807344.png)
N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-[(1-bromo-2-naphthyl)oxy]acetyl}-2-furohydrazide is an organic compound with a complex structure that includes a brominated naphthalene ring, a furan ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(1-bromo-2-naphthyl)oxy]acetyl}-2-furohydrazide typically involves multiple steps. One common route includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromo-2-naphthol.
Formation of Naphthyl Ether: 1-bromo-2-naphthol is reacted with chloroacetic acid to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.
Hydrazide Formation: The acetic acid derivative is then reacted with hydrazine to form the final product, N’-{2-[(1-bromo-2-naphthyl)oxy]acetyl}-2-furohydrazide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[(1-bromo-2-naphthyl)oxy]acetyl}-2-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N’-{2-[(1-bromo-2-naphthyl)oxy]acetyl}-2-furohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{2-[(1-bromo-2-naphthyl)oxy]acetyl}-2-furohydrazide involves its interaction with molecular targets such as enzymes or receptors. The brominated naphthalene ring and the furan ring contribute to its binding affinity and specificity. The hydrazide group can form hydrogen bonds with target molecules, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- N’-{2-[(1-bromo-2-naphthyl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide
- 1-(2-(((1-bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl benzoate
Uniqueness
N’-{2-[(1-bromo-2-naphthyl)oxy]acetyl}-2-furohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13BrN2O4 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C17H13BrN2O4/c18-16-12-5-2-1-4-11(12)7-8-13(16)24-10-15(21)19-20-17(22)14-6-3-9-23-14/h1-9H,10H2,(H,19,21)(H,20,22) |
InChI Key |
PNBHERGNOKENER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


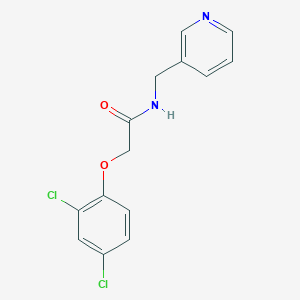
![2-(4-ethylphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B14807274.png)
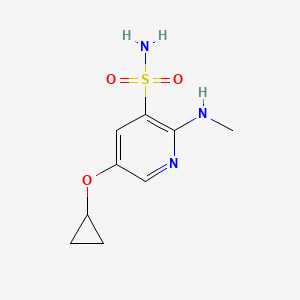
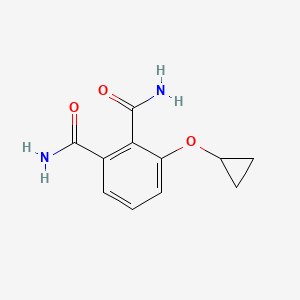
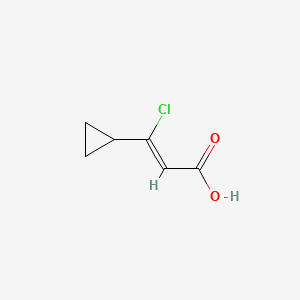
![3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14807303.png)
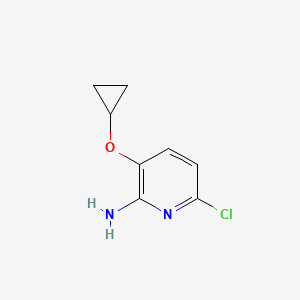
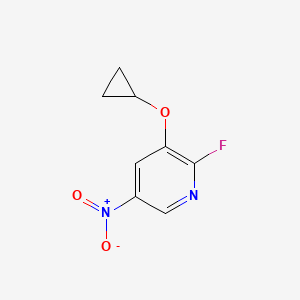
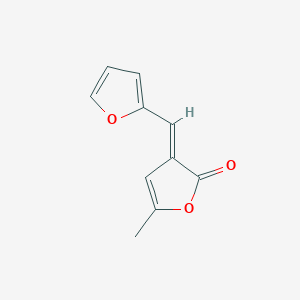
![3-chloro-N-[[3-(N-methoxy-C-methylcarbonimidoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14807329.png)
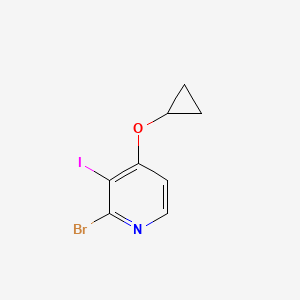
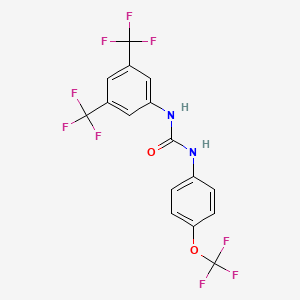
![N-[(E)-(5-bromothiophen-2-yl)methylidene]naphthalen-1-amine](/img/structure/B14807350.png)
![2-(3,5-dimethylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14807358.png)
